3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H16F3NO3 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound may also interact with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group in its structure is known to enhance the compound’s ability to modulate biological activities, potentially affecting various cellular functions . This compound may also impact the expression of specific genes, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, potentially inhibiting or activating them . Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various environmental factors, leading to changes in its biochemical activity over time . Long-term exposure to this compound may result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage and dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions that are essential for cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)4-6-14(7-9)5-3-8(15)16/h2-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHDNWAICWUXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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